

# Marmesinin (CAS No. 495-30-7): A Technical Guide for Scientific Professionals

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Compound of Interest		
Compound Name:	Marmesinin	
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#### **Abstract**

**Marmesinin**, a naturally occurring furanocoumarin glycoside with the CAS number 495-30-7, is a significant phytochemical primarily isolated from plants such as Aegle marmelos and Ammi majus.[1][2][3] As a biosynthetic precursor to psoralens, it has garnered substantial interest within the scientific community.[4][5] This document provides a comprehensive technical overview of **Marmesinin**, detailing its physicochemical properties, established biological activities, and known mechanisms of action. It consolidates quantitative data from various studies, outlines key experimental protocols for its investigation, and visualizes its role in critical signaling pathways, aiming to serve as a vital resource for researchers in pharmacology, medicinal chemistry, and drug development.

## **Physicochemical Properties**

**Marmesinin**, also known as Ammijin or (-)-**Marmesinin**, is characterized as a white to yellow solid.[4][5][6][7] Its molecular structure and properties are fundamental to its biological function and solubility, which is higher in organic solvents like DMSO compared to water.[5][8]



Property	Value	References
CAS Number	495-30-7	[1][6][7]
Molecular Formula	C20H24O9	[1][7][9]
Molecular Weight	408.40 g/mol	[1][2][7]
IUPAC Name	(2S)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one	[6][7]
Synonyms	Ammijin, (-)-Marmesinin	[2][4][5][7]
Compound Type	Furanocoumarin, Glycoside	[1][4][10]
Primary Sources	Aegle marmelos (Bael Tree), Ammi majus	[1][2]
Physical Form	White to Yellow Solid	[6]
Purity	Commercially available from 95% to >99%	[5][6][11]
Storage	4°C, protected from light. In solvent: -80°C (6 months), -20°C (1 month)	[2][5]

## **Biological Activities and Pharmacological Potential**

**Marmesinin** and its aglycone form, marmelosin, exhibit a wide spectrum of pharmacological activities, positioning them as compounds of interest for therapeutic development. These activities are supported by a growing body of in vitro and in vivo evidence. The primary biological effects include neuroprotective, anti-inflammatory, and antiproliferative actions.[1][4] [12][13]



Activity Type	Assay/Model	Target/Cell Line	Result	Reference
Antiproliferative	MTT Assay	Raw 264.7 (Mouse Macrophage)	IC50: 6.24 ± 0.16 μΜ	[13][14]
Antiproliferative	MTT Assay	SK-OV-3 (Human Ovarian Cancer)	IC50: > 100 μM	[5]
Antioxidant	DPPH Assay	-	IC <sub>50</sub> : 15.4 ± 0.32 μΜ	[13][14]
Enzyme Inhibition	Tyrosinase Activity	Mushroom Tyrosinase	IC <sub>50</sub> : 20.3 ± 1.26 μΜ	[13][14]
Anti-diabetic	In silico Docking	β-glucosidase	Binding Score: -8.7 kcal/mol	[15]
Antimicrobial	In vitro Assay	Bacillus subtilis	Moderate Activity	[16]

### **Neuroprotective Effects**

**Marmesinin** has demonstrated significant neuroprotective properties. It shows protective activity against glutamate-induced toxicity.[4][5] Studies involving its aglycone, marmelosin, have shown it can reverse cognitive impairment and apoptosis induced by the neurotoxin 6-hydroxydopamine (6-OHDA) in a rat model of Parkinson's disease.[12] This effect is mediated by the upregulation of the PI3K/Akt signaling pathway.[12]

#### **Anti-inflammatory and Immunomodulatory Activity**

The compound possesses potent anti-inflammatory capabilities.[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, marmelosin significantly reduced the production of nitric oxide (NO) and the pro-inflammatory cytokine TNF- $\alpha$ .[13] This action is linked to the inhibition of the transcription factor NF $\kappa$ B, a key regulator of the inflammatory response.[13]

#### **Antiproliferative and Anticancer Potential**



**Marmesinin**'s potential as an anticancer agent has been explored.[1] Marmelosin exhibits potent antiproliferative activity against mouse leukemic macrophage cells (Raw 264.7) with an IC<sub>50</sub> value of approximately 6.24  $\mu$ M.[13][14] The mechanism involves the induction of apoptosis, evidenced by chromatin condensation and nuclear blebbing.[13] This activity is associated with the downregulation of cancer-related markers galectin-3 and tyrosinase via a TNF- $\alpha$  mediated pathway.[13][14]

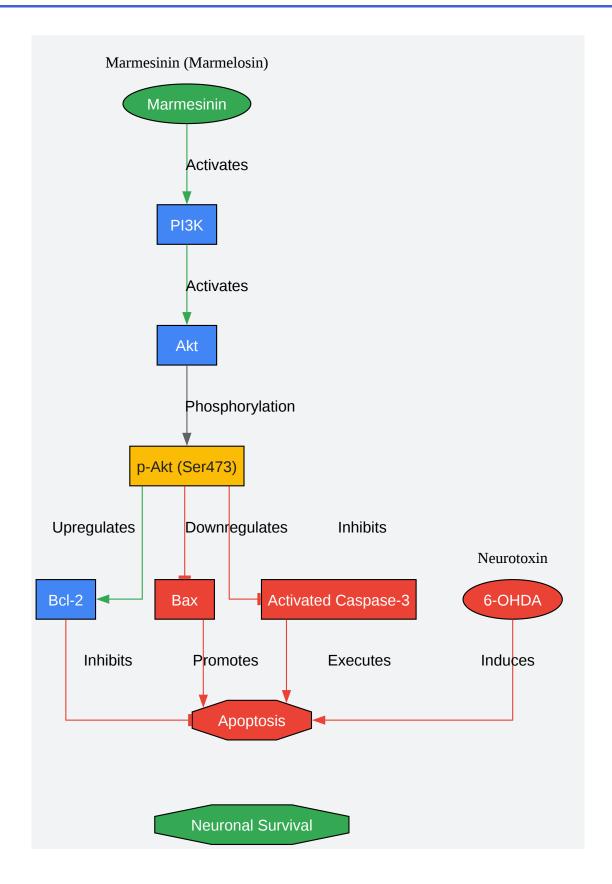
## **Mechanisms of Action and Signaling Pathways**

**Marmesinin** exerts its diverse biological effects by modulating critical cellular signaling pathways. Its ability to influence pathways involved in cell survival, inflammation, and apoptosis underscores its therapeutic potential.

#### **Neuroprotection via PI3K/Akt Pathway**

In models of neurodegeneration, marmelosin provides protection by activating the prosurvival PI3K/Akt pathway.[12] The neurotoxin 6-OHDA induces neuronal apoptosis by increasing the expression of pro-apoptotic proteins like Bax and activated caspase-3. Marmelosin treatment elevates the levels of phosphorylated Akt (p-Akt), which in turn inhibits caspase-3 activation and modulates the Bax/Bcl-2 ratio to favor cell survival.[12]





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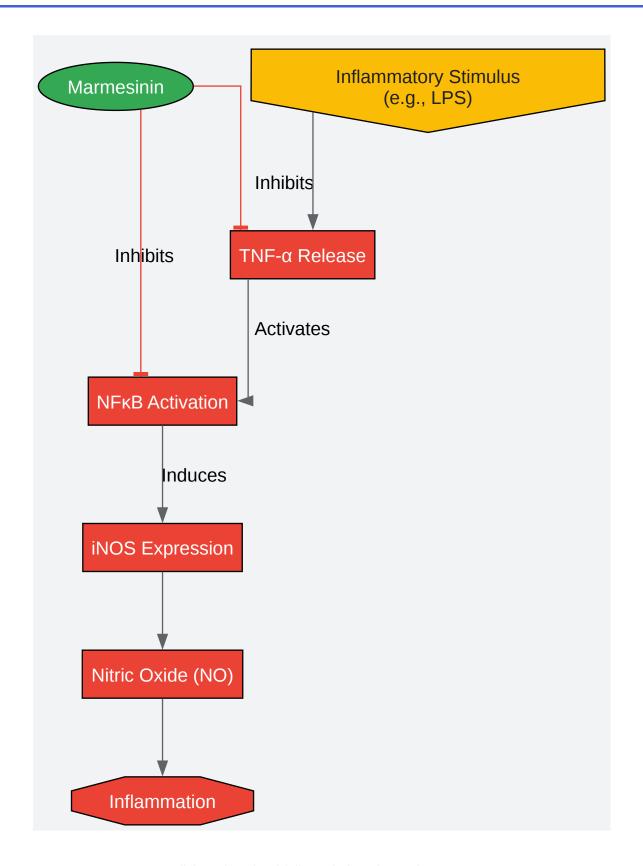
Marmesinin's neuroprotective PI3K/Akt pathway modulation.



#### Anti-inflammatory Action via TNF-α/NFκB Pathway

**Marmesinin**'s anti-inflammatory effects are mediated through the inhibition of the TNF- $\alpha$  signaling cascade.[13] Inflammatory stimuli typically trigger the release of TNF- $\alpha$ , which activates the transcription factor NFκB. Activated NFκB then translocates to the nucleus to induce the expression of pro-inflammatory genes, such as iNOS and COX-2. Marmelosin has been shown to inhibit the release of TNF- $\alpha$  and the activation of NFκB, thereby suppressing the downstream inflammatory cascade.[13][14]





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**Marmesinin**'s anti-inflammatory mechanism via TNF- $\alpha$ /NF $\kappa$ B.



#### **Experimental Protocols**

Reproducible and standardized protocols are crucial for the study of **Marmesinin**. Below are methodologies derived from published literature for its extraction, analysis, and bioactivity assessment.

#### **Extraction and HPLC Analysis**

This protocol outlines the extraction of **Marmesinin** from its natural source and its subsequent quantification.

- Extraction: 5g of powdered Aegle marmelos fruit is extracted with methanol using a Soxhlet apparatus for 6 hours at 80°C.[17]
- Sample Preparation: The resulting extract is filtered and diluted to a final volume of 100 mL with methanol.[17]
- RP-HPLC Analysis: The extract is analyzed on a C18 column.[17]
  - Mobile Phase: A gradient of acetonitrile and water.
  - Detection: UV detector at an appropriate wavelength.
  - Result: Marmelosin (the aglycone) typically shows a retention time of approximately 11.3 minutes under described conditions, allowing for quantification against a standard curve.
    [17]

#### In Vitro Antiproliferative MTT Assay

This method is used to determine the cytotoxic effects of **Marmesinin** on a cell line.

- Cell Seeding: Plate cells (e.g., Raw 264.7 or SK-OV-3) in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.[5]
- Compound Treatment: Treat the cells with various concentrations of **Marmesinin** (e.g., 1 to 100  $\mu$ M) dissolved in DMSO and diluted in cell culture medium. Include a vehicle control (DMSO).[5]

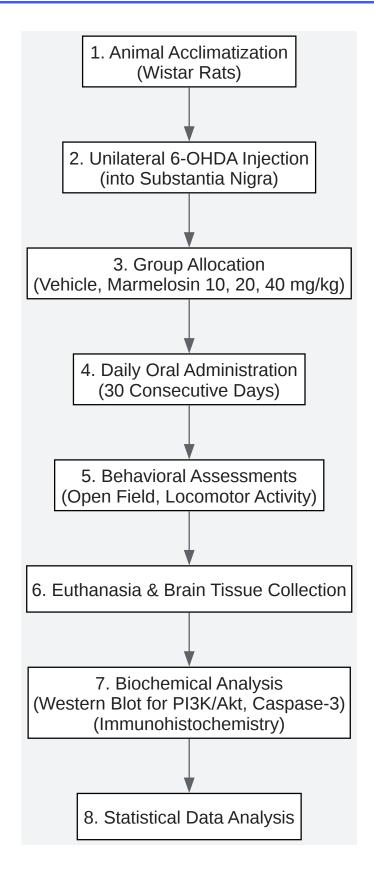


- Incubation: Incubate the treated cells for a specified period (e.g., 24-72 hours).[5]
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Calculation: Calculate cell viability as a percentage of the control and determine the IC<sub>50</sub> value.

## In Vivo Neuroprotection Study Workflow

The following workflow describes a typical animal study to evaluate the neuroprotective effects of **Marmesinin** (or its derivatives) in a Parkinson's disease model.[12]





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Workflow for in vivo neuroprotection assessment.



## **Applications and Future Directions**

**Marmesinin** stands out as a promising natural product for further investigation. Its multifaceted biological profile, particularly its neuroprotective and anti-inflammatory properties, makes it a strong candidate for development as a therapeutic agent for neurodegenerative diseases and chronic inflammatory conditions.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies on marmelosin suggest it has favorable drug-like properties, including high intestinal absorption and no predicted hepatotoxicity, although with a high clearance rate.[15] These predictions, while needing experimental validation, support its potential for further development.

#### Future research should focus on:

- Pharmacokinetic Profiling: Conducting in vivo studies to determine the bioavailability, metabolism, and clearance of Marmesinin.
- Mechanism Elucidation: Deeper investigation into the specific molecular targets and offtarget effects.
- Lead Optimization: Semisynthetic modification of the **Marmesinin** scaffold to improve potency, selectivity, and pharmacokinetic properties.
- Clinical Evaluation: Progression towards preclinical and eventually clinical trials for validated indications.

In conclusion, **Marmesinin** (CAS 495-30-7) is a furanocoumarin with a compelling range of biological activities that warrant continued and expanded research efforts. The data and protocols summarized in this guide offer a foundational resource for scientists dedicated to exploring the therapeutic potential of this natural compound.

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#### References

- 1. Marmesinin | 495-30-7 | AAA49530 | Biosynth [biosynth.com]
- 2. (-)-Marmesinin | Ammijin | Aegle marmelose | 495-30-7 | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ammijin | CAS#:495-30-7 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MARMESININ | 495-30-7 [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. CAS 495-30-7: Marmesinin | CymitQuimica [cymitquimica.com]
- 9. Marmesinin | C20H24O9 | CID 216283 PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-O-(b-D-Galactopyranosyl)-D-galactopyranose | 5077-31-6 | OG05008 [biosynth.com]
- 11. Marmesinin, CasNo.495-30-7 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 12. mdsabstracts.org [mdsabstracts.org]
- 13. Antioxidant and anti-inflammatory properties of marmelosin from Bael (Aegle marmelos L.); Inhibition of TNF-α mediated inflammatory/tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive chemo-profiling of coumarins enriched extract derived from Aegle marmelos (L.) Correa fruit pulp, as an anti-diabetic and anti-inflammatory agent PMC [pmc.ncbi.nlm.nih.gov]
- 16. China Marmesinin Manufacturers Factory Suppliers [m.bjherbest.com]
- 17. Rapid simultaneous determination of marmelosin, umbelliferone and scopoletin from Aegle marmelos fruit by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
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